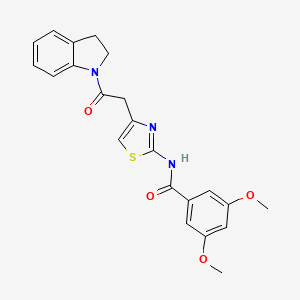

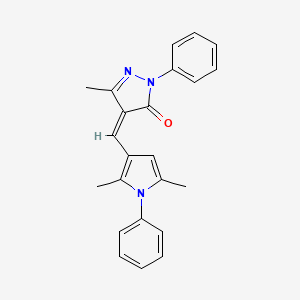

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indolin-2-one derivatives have been synthesized and studied for their bioactive properties . They were initially designed as acetylcholine esterase (AChE) inhibitors based on the structural feature of donepezil, a known AChE inhibitor .

Synthesis Analysis

The synthesis of indolin-2-one derivatives involves the incorporation of 1-benzyl-1H-1,2,3-triazole moiety . The compounds were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of these compounds was designed based on the structural feature of donepezil . Docking assays were carried out to explain the structure–activity relationships of these compounds compared with Donepezil against AChE enzyme .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry .Aplicaciones Científicas De Investigación

Antitumor Properties

- Schiff bases derived from 1,3,4-thiadiazole compounds, structurally similar to the compound , have demonstrated significant cytotoxicity against cancer cell lines, such as PC-3 and MDA-MB-231, highlighting their potential as chemotherapeutic agents (Gür et al., 2020).

- Compounds like AZD4877, a kinesin spindle protein inhibitor with a structure related to the target compound, have shown notable in vivo efficacy against cancer, suggesting a similar potential for N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide (Theoclitou et al., 2011).

Antimicrobial Activity

- Certain 1,3,4-thiadiazole derivatives have been found to possess strong antimicrobial activity, indicating that similar compounds could be effective in treating bacterial infections (Gür et al., 2020).

Anticonvulsant Effects

- Indoline derivatives, closely related to the compound , have been evaluated for anticonvulsant activities, showing promising results in models like the maximal electroshock seizure test (Nath et al., 2021).

Other Biological Activities

- Compounds with a similar molecular structure have been investigated for various biological activities such as anti-inflammatory and xanthine oxidase inhibitory properties, suggesting a wide range of potential applications in medical research (Smelcerovic et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indolin-2-one derivatives, have been designed as acetylcholine esterase (ache) inhibitors .

Mode of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It’s worth noting that indole derivatives have been found to have broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Indole derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the biological activity of indole derivatives can be influenced by a variety of factors, including the specific conditions under which they are used .

Direcciones Futuras

The compounds showed promising results in the inhibition of AChE, suggesting potential for further development as an anticancer agent . Future research could focus on optimizing these compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Propiedades

IUPAC Name |

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S/c1-28-17-9-15(10-18(12-17)29-2)21(27)24-22-23-16(13-30-22)11-20(26)25-8-7-14-5-3-4-6-19(14)25/h3-6,9-10,12-13H,7-8,11H2,1-2H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTXVGRHVRCSTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2935519.png)

![methyl 2-[2-(5-chloro-2-nitrobenzoyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate](/img/structure/B2935524.png)

![N-[2-(furan-2-yl)-2-methoxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935526.png)

![3-(5-Methyl-2,7-dioxo-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2935527.png)

![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2935528.png)

![5-Fluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2935529.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide](/img/structure/B2935531.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2935533.png)